molecular formula C17H20BrNO2 B1682075 SKF-75670 hydrobromide CAS No. 62717-63-9

SKF-75670 hydrobromide

Cat. No. B1682075
CAS RN: 62717-63-9
M. Wt: 350.2 g/mol
InChI Key: KWTPHNVUAVFKGB-UHFFFAOYSA-N
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Description

SKF-75670 hydrobromide, also known as 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a selective dopamine D1 receptor agonist . It has lower efficacy and also acts as a cocaine antagonist . It alters the behavioral effects of cocaine in squirrel monkeys . It is an atypical D1 dopamine receptor agonist that displays antagonist activity in vitro and agonist activity in vivo .


Molecular Structure Analysis

The empirical formula of SKF-75670 hydrobromide is C17H19NO2 · HBr . Its molecular weight is 350.25 . The SMILES string representation is CN1CCC2=CC(O)=C(O)C=C2C(C3=CC=CC=C3)C1.Br .


Physical And Chemical Properties Analysis

SKF-75670 hydrobromide is a solid substance . It is soluble in DMSO to a concentration of 40 mg/mL . It is stored at -20°C, under nitrogen, and away from moisture .

Scientific Research Applications

1. Dopamine Receptor Studies

SKF-75670 hydrobromide, as part of the dopamine receptor agonists family, has been extensively studied for its effects on dopamine receptors. Research has shown that dopamine D1-like receptor agonists, including compounds similar to SKF-75670, produce biphasic effects on motor activity in rats, suggesting the presence of two distinct dopamine D1 receptor populations influencing motor activity (Heijtz et al., 2002). This finding is crucial for understanding the role of dopamine in motor control and its potential implications in neurodegenerative disorders.

2. Impact on Learning and Memory

Another aspect of SKF-75670 hydrobromide's application in scientific research is its role in cognitive functions. Studies using similar D1/D5 receptor agonists have indicated that these compounds can have performance- and task-dependent effects on learning and memory in rats. For instance, SKF 38393, a partial agonist at dopamine D1/D5 receptors, was observed to have varying impacts on spatial working memory, reference memory, and habituation learning, dependent on the specific task and performance context (Amico et al., 2007).

3. Psychiatric Applications

The applications of SKF-75670 hydrobromide extend into psychiatric research as well. For example, the use of D1 receptor antagonists, which are structurally similar to SKF-75670, has provided insights into psychiatric conditions such as schizophrenia and drug addiction. These studies have shown that D1 receptor activation is necessary for certain cognitive functions, potentially offering new therapeutic targets for psychiatric disorders (Coppa-Hopman et al., 2009).

4. Neuropharmacological Effects

The neuropharmacological effects of SKF-75670 and related compounds have been a significant area of research, especially in understanding the discriminative stimulus effects and their mediation through dopamine D1-like receptor mechanisms. Research has shown that high-efficacy dopamine D1 receptor agonists can serve as effective discriminative stimuli in rats, mediated by dopamine D1-like receptors (Haile et al., 2000).

5. Modulation of Other Receptors

Studies have also shown that compounds like SKF-75670 can modulate other receptors, such as sigma-1 receptors. For example, SKF83959, an atypical dopamine receptor-1 agonist, has been found to be a potent allosteric modulator of sigma-1 receptors, uncovering a new role for these compounds in neuropharmacology (Guo et al., 2013).

Future Directions

SKF-75670 hydrobromide may be used in dopamine and cocaine-mediated cell signaling studies .

properties

IUPAC Name

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTPHNVUAVFKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978339
Record name 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SKF-75670 hydrobromide

CAS RN

62717-63-9
Record name SK&F 75670
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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